molecular formula C5H9F2NO B1434665 (R)-3-(Difluoromethoxy)pyrrolidine CAS No. 1638784-49-2

(R)-3-(Difluoromethoxy)pyrrolidine

Cat. No.: B1434665
CAS No.: 1638784-49-2
M. Wt: 137.13 g/mol
InChI Key: CENPMZAOUBNUCY-SCSAIBSYSA-N
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Description

(R)-3-(Difluoromethoxy)pyrrolidine (CAS 1638784-49-2) is a chiral, fluorinated pyrrolidine derivative that serves as a valuable building block in pharmaceutical research and organic synthesis. This compound features a difluoromethoxy group at the 3-position of the pyrrolidine ring, a structural motif known to enhance the physicochemical properties and metabolic stability of drug candidates . With a molecular formula of C5H9F2NO and a molecular weight of 137.13, it is typically supplied with a purity of 97% and should be stored at room temperature . This chiral scaffold is particularly significant in the design of bioactive molecules due to the strategic incorporation of fluorine, which can influence lipophilicity, membrane permeability, and binding affinity through steric and electronic effects . The (R)-enantiomer provides specific three-dimensional geometry crucial for achieving selective interactions with biological targets. Research highlights the importance of such fluorinated pyrrolidine derivatives in developing enzyme inhibitors, including α-glucosidase inhibitors for diabetes management and dipeptidyl peptidase-4 (DPP-4) inhibitors . Furthermore, related pyrrolidine compounds are investigated as key intermediates for main protease inhibitors with antiviral activity and melanocortin receptor agonists, underscoring the versatility of this structural class in drug discovery . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

(3R)-3-(difluoromethoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)9-4-1-2-8-3-4/h4-5,8H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENPMZAOUBNUCY-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638784-49-2
Record name (3R)-3-(difluoromethoxy)pyrrolidine
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Synthetic Methodologies for R 3 Difluoromethoxy Pyrrolidine and Its Precursors

Copper(I)-Catalyzed Alkylation with Fluorinated Reagents

Copper-catalyzed reactions are prominent in the synthesis of fluorinated compounds. nih.govnih.gov Specifically, copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes can produce enantioenriched fluorinated pyrrolidines with high yields and excellent stereoselectivity. researchgate.net This method allows for the direct incorporation of fluorine atoms into the pyrrolidine (B122466) ring during its formation. researchgate.net

Utilization of 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid (FSO2CF2CO2H)

2,2-Difluoro-2-(fluorosulfonyl)acetic acid (FSO2CF2CO2H) is a versatile reagent that serves as a difluorocarbene source for the difluoromethylation of alcohols. sigmaaldrich.comaspirasci.comchemicalbook.com This reagent is employed in the difluoromethylation of phenolic hydroxyl groups and can be used to prepare various difluorocarbene and difluorocyclopropane derivatives. sigmaaldrich.comchemicalbook.com The reaction often requires a catalyst, and copper has been used to facilitate the difluoromethylation of primary and secondary alcohols with this reagent. chinesechemsoc.orgjyu.fi

Table 1: Properties of 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid

PropertyValue
CAS Number 1717-59-5
Molecular Formula C₂HF₃O₄S
Molecular Weight 178.09 g/mol
Boiling Point 153 °C
Density 1.723 g/mL at 25 °C

Data sourced from sigmaaldrich.comchemicalbook.com

Difluoromethylation via Difluorocarbene Precursors

The generation of difluorocarbene (:CF₂) is a key step in many difluoromethylation reactions. cas.cn Various precursors have been developed for this purpose, with (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) being a particularly effective and practical source of difluorocarbene under mild conditions. researchgate.netchinesechemsoc.orgcas.cn

The difluoromethylation of alcohols using TMSCF₂Br can be achieved in a two-phase system of dichloromethane (B109758) and water, with a mild activator like potassium bifluoride (KHF₂). cas.cnchinesechemsoc.orgcas.cn This method is applicable to primary, secondary, and even tertiary alcohols. cas.cn Mechanochemical approaches, using a mixer mill, have also been developed for the difluoromethylation of alcohols with TMSCF₂Br, offering a solvent-free and environmentally benign alternative. chinesechemsoc.orgjyu.fichinesechemsoc.org

Initial attempts at difluoromethylation of alcohols with other difluorocarbene precursors often faced challenges such as low reactivity or the need for an excess of the alcohol substrate. chinesechemsoc.orgjyu.fi However, the development of reagents like TMSCF₂Br has significantly advanced the field, providing efficient and general methods for the synthesis of difluoromethyl ethers. cas.cn

Table 2: Common Difluorocarbene Precursors and their Applications

PrecursorApplicationReference(s)
TMSCF₂Br Difluoromethylation of alcohols researchgate.netchinesechemsoc.orgcas.cn
FSO₂CF₂CO₂H Difluoromethylation of alcohols and phenols sigmaaldrich.comaspirasci.comchemicalbook.comchinesechemsoc.orgjyu.fi
S-(difluoro-methyl)sulfonium salt Difluoromethylation of alcohols chinesechemsoc.orgjyu.fi

The synthesis of (R)-3-(difluoromethoxy)pyrrolidine is a multistep process that relies on the strategic construction of the pyrrolidine ring followed by the efficient introduction of the difluoromethoxy group. A variety of synthetic methodologies, from classical cyclization reactions to modern catalytic difluoromethylation techniques, provide access to this important fluorinated building block. The choice of a specific route often depends on the availability of starting materials, desired stereochemistry, and the scale of the synthesis. The continued development of new and improved synthetic methods will undoubtedly facilitate the exploration of this compound and its analogs in various scientific disciplines.

Enantioselective Synthesis and Stereocontrol for this compound

The precise three-dimensional arrangement of atoms in this compound is crucial for its function, necessitating synthetic strategies that can control its stereochemistry. Enantioselective synthesis of this compound is achieved through various methods, including the use of chiral starting materials, asymmetric catalysis, and diastereoselective reactions.

Chiral Pool Synthesis from Pre-Existing Chiral Precursors

Chiral pool synthesis leverages naturally occurring chiral molecules as starting materials to impart the desired stereochemistry in the final product. A common and efficient precursor for the synthesis of this compound is (R)-3-hydroxypyrrolidine. This approach involves the O-difluoromethylation of the hydroxyl group of a protected (R)-3-hydroxypyrrolidine derivative. The stereocenter from the starting material is retained throughout the synthesis, ensuring the formation of the desired (R)-enantiomer.

Another versatile chiral precursor is L-glutamic acid. This amino acid can be converted through a series of chemical transformations into a suitable pyrrolidine intermediate, which then undergoes difluoromethylation to yield the target compound. The inherent chirality of L-glutamic acid directs the stereochemical outcome of the synthesis.

Asymmetric Catalysis in Pyrrolidine Formation

Asymmetric catalysis offers a powerful method for establishing the chiral center of the pyrrolidine ring system. This approach often involves the use of a chiral catalyst to influence the stereochemical course of a reaction that forms the pyrrolidine ring. For instance, the asymmetric hydrogenation of a pyrrole (B145914) precursor using a chiral rhodium or iridium catalyst can produce a chiral pyrrolidine. Subsequent functionalization at the 3-position would then lead to this compound. The choice of metal and chiral ligand is critical for achieving high enantioselectivity.

Diastereoselective Approaches in Synthesis

Diastereoselective strategies are employed when a molecule already contains a chiral center, and a new one is being introduced. The existing stereocenter can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other. In the context of synthesizing this compound, if a chiral auxiliary is attached to a pyrrolidine precursor, it can direct the diastereoselective introduction of the difluoromethoxy group. Alternatively, substrate-controlled diastereoselective reactions can be employed, where the inherent stereochemistry of a cyclic intermediate dictates the approach of the reagents.

Protecting Group Chemistry in the Synthesis of this compound

The synthesis of this compound often requires the use of protecting groups to mask reactive functional groups, particularly the nitrogen atom of the pyrrolidine ring. The choice, application, and removal of these protecting groups are critical for the success of the synthesis.

Application and Removal of N-Protecting Groups (e.g., Boc, Cbz)

Commonly used N-protecting groups in the synthesis of this compound include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.

Table 1: Common N-Protecting Groups and Their Cleavage Conditions

Protecting GroupAbbreviationReagent for IntroductionCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA, HCl)
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C)

Impact of Protecting Groups on Reaction Yields and Selectivity

The choice of N-protecting group can significantly influence the outcome of subsequent synthetic steps. The steric bulk of the protecting group can affect the regioselectivity and stereoselectivity of reactions at other positions on the pyrrolidine ring. For example, the bulky Boc group can direct the approach of a reagent to the less hindered face of the molecule, thereby enhancing diastereoselectivity.

Process Optimization and Scalability Considerations in Synthesis

The efficient synthesis of this compound on a larger scale necessitates careful optimization of reaction conditions to ensure high yields, purity, and operational safety. A critical intermediate in this process is a protected form of the target molecule, such as 1-tert-butyl 2-methyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate. The synthesis of this precursor has been the subject of significant process development to enable multikilogram production.

The key transformation is the difluoromethylation of the corresponding alcohol precursor, 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate. Early concerns regarding the supply of difluoromethylation reagents prompted exploration of various options. A copper-catalyzed reaction utilizing 2,2-difluoro-2-(fluorosulfonyl)acetic acid has been identified as a scalable method.

A notable challenge in the synthesis of the difluoromethoxy precursor is the formation of a formate (B1220265) byproduct. It was discovered that this impurity could be effectively managed through a mild basic workup. While inorganic bases proved ineffective, the use of triethylamine (B128534) at a controlled temperature successfully reduced the formate impurity to negligible levels, simplifying the purification protocol and avoiding the need for crystallization which was deemed unsuitable due to the physical properties of the product and impurity. These optimized conditions have been successfully implemented on a scale of up to 7 kg.

The subsequent conversion of the protected dicarboxylate to this compound involves deprotection, typically a two-step process involving the removal of the Boc (tert-butoxycarbonyl) group and the methyl ester. This is commonly achieved by acidic hydrolysis to yield the hydrochloride salt of the final product. General procedures for the deprotection of similar N-Boc protected difluoromethoxy-containing heterocycles have been developed, demonstrating the viability of this approach on a gram scale.

The multigram synthesis of this compound is effectively achieved through a multi-step process commencing with a readily available starting material, which is converted to a key difluoromethoxy-pyrrolidine precursor. This precursor then undergoes deprotection to yield the final product.

Synthesis of the Precursor: 1-tert-butyl 2-methyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate

A robust procedure for the multigram synthesis of the difluoromethoxy precursor has been established. The process involves the reaction of the corresponding hydroxy-pyrrolidine derivative with a suitable difluoromethylating agent.

Table 1: Optimized Multigram Synthesis of 1-tert-butyl 2-methyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate

StepReactantsReagentsSolventTemperature (°C)ScaleYield (%)Key Optimization
11-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate2,2-difluoro-2-(fluorosulfonyl)acetic acid, Copper catalystAcetonitrileNot specifiedUp to 7 kgNot specifiedUse of a specific copper catalyst and difluoromethylation reagent.
2Crude product from Step 1TriethylamineNot specified10Up to 7 kgNot specifiedMild basic workup to remove formate impurity, simplifying purification.

Deprotection to this compound Hydrochloride

Following the successful multigram synthesis of the protected precursor, the final step is the removal of the protecting groups. A general and efficient method for the deprotection of similar N-Boc and Cbz protected difluoromethoxy-containing heterocycles involves treatment with hydrochloric acid. This procedure has been demonstrated on a gram scale and is applicable to the synthesis of this compound hydrochloride.

Table 2: Representative Gram-Scale Deprotection of a Difluoromethoxy-pyrrolidine Derivative

ReactantReagentSolventTemperature (°C)Time (h)ProductYield (%)
N-Protected this compound4 M HCl in DioxaneDioxaneRoom Temperature12This compound hydrochlorideHigh

This two-stage synthetic strategy, involving the optimized multigram production of a key protected precursor followed by a straightforward deprotection step, provides a reliable pathway to this compound for research and development purposes.

Derivatization and Functionalization Chemistry of R 3 Difluoromethoxy Pyrrolidine

Introduction of Additional Functionalities on the Pyrrolidine (B122466) Ring System

The (R)-3-(difluoromethoxy)pyrrolidine scaffold serves as a versatile starting point for creating a diverse range of derivatives. Functionalization can be achieved at both the nitrogen and carbon atoms of the heterocyclic ring, enabling systematic exploration of the chemical space around this core structure.

Carboxylation at C-2 Position and Related Amino Acid Derivatives

The introduction of a carboxylic acid group at the C-2 position of the pyrrolidine ring transforms the scaffold into a non-proteinogenic amino acid analogue. These derivatives are of significant interest as they can be incorporated into peptides or used as chiral ligands and intermediates. A primary strategy to achieve this transformation is through C(sp³)–H activation. nih.gov While direct C-2 carboxylation on this compound is not extensively documented, methodologies developed for analogous 3-substituted pyrrolidines are applicable.

One such powerful method involves a palladium-catalyzed C(sp³)–H activation/carbonylation sequence. This approach has been successfully used to synthesize analogues like (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid. nih.gov The reaction typically proceeds by directing the C-H activation to the C-2 position, followed by the incorporation of carbon monoxide and subsequent hydrolysis to yield the desired carboxylic acid. This creates proline-like structures with defined stereochemistry at both the C-2 and C-3 positions. nih.gov The resulting amino acid derivatives serve as valuable tools for probing biological systems, particularly as antagonists for ionotropic glutamate (B1630785) receptors (iGluRs). nih.gov

Product TypeSynthetic StrategyKey FeaturesPotential Application
C-2 Carboxylated PyrrolidinesC(sp³)–H Activation/CarbonylationEnantioselective, high efficiencyiGluR antagonists, peptide synthesis
Proline AnaloguesStereoselective SynthesisControl over multiple stereocentersChiral ligands, medicinal chemistry

Synthesis of N-Substituted Derivatives

The secondary amine of the pyrrolidine ring is a prime site for derivatization, allowing for the introduction of a wide array of substituents through N-alkylation, N-acylation, and N-arylation reactions. These modifications are fundamental in modulating the physicochemical properties and biological activity of the final compounds.

N-acylation is commonly achieved by reacting the pyrrolidine with acyl chlorides or carboxylic acids under standard amide coupling conditions. For instance, various acyl chains, including saturated and unsaturated fatty acids, have been successfully coupled to the nitrogen of related pyrrolidinol scaffolds to produce analogues of sphingosylphosphorylcholine. nih.gov Similarly, N-benzylation and the introduction of other alkyl groups can be performed using the corresponding alkyl halides.

A prominent application of N-substitution is seen in the development of kinase inhibitors. For example, the nitrogen atom of a pyrrolidine ring has been coupled to complex heterocyclic systems, such as pyrazoles, to generate potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target implicated in Parkinson's disease. acs.org These syntheses often involve copper- or palladium-catalyzed coupling reactions to form the C-N bond between the pyrrolidine nitrogen and an aryl or heteroaryl halide. acs.org

Table 1: Examples of N-Substituted Pyrrolidine Derivatives and Synthetic Methods

Substituent TypeReagent/CatalystReaction TypeReference Example
AcylAcyl ChlorideN-AcylationSynthesis of 3-deoxy-SPC analogs nih.gov
HeteroarylPyrrole (B145914) / Copper catalystUllman CouplingLRRK2 Inhibitors acs.org
Substituted Alkyl(R)-2-methylpyrrolidineNucleophilic Aromatic SubstitutionLRRK2 Inhibitors acs.org
PyrazolylaminoSubstituted PyrazoleNucleophilic SubstitutionLRRK2 Inhibitors acs.org

Formation of Complex Polycyclic Architectures Incorporating the Pyrrolidine Unit

The this compound ring can act as a foundational building block for the synthesis of more complex, fused heterocyclic systems. These polycyclic structures are often sought in drug discovery to create rigid molecules with novel shapes that can interact with biological targets with high affinity and specificity.

A key example is the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are potent inhibitors of kinases like LRRK2 and CHK1. acs.org In these syntheses, a functionalized pyrimidine (B1678525) is coupled with a pyrrolidine derivative. The pyrrolidine nitrogen acts as a nucleophile, displacing a leaving group on the pyrimidine ring to forge the fused system. Specifically, a copper- and palladium-catalyzed coupling has been used to link the pyrrolidine to the pyrimidine core, demonstrating a robust method for creating these complex architectures. acs.org This strategy highlights how the pyrrolidine unit can be seamlessly integrated into a larger, biologically relevant scaffold.

Another approach to polycyclic systems involves intramolecular reactions. Intramolecular radical amination of N-chlorosulfonamide derivatives, catalyzed by copper, can lead to the formation of bicyclic pyrrolidine structures through a 1,5-hydrogen atom transfer (HAT) followed by C-N bond formation. researchgate.net This method provides a pathway to access constrained polycyclic systems from linear precursors containing the pyrrolidine moiety.

Applications of R 3 Difluoromethoxy Pyrrolidine As a Chiral Building Block

Role in the Modular Synthesis of Advanced Organic Molecules

The concept of modular synthesis, wherein complex molecules are assembled from discrete, interchangeable building blocks, has revolutionized the efficiency of organic synthesis. (R)-3-(Difluoromethoxy)pyrrolidine serves as an exemplary modular unit, offering a pre-defined stereocenter and a difluoromethoxy moiety that can significantly modulate the properties of the final molecule. Its bifunctional nature, with a secondary amine and the difluoromethoxy-substituted carbon, allows for sequential and controlled chemical transformations.

The pyrrolidine (B122466) nitrogen can readily undergo a variety of reactions, including N-arylation, N-alkylation, and acylation, enabling its incorporation into larger molecular frameworks. This modularity allows chemists to systematically explore the structure-activity relationships (SAR) of a target compound by varying the substituents attached to the pyrrolidine nitrogen. For instance, in the development of kinase inhibitors, the pyrrolidine core can serve as a central scaffold, with different aromatic or heterocyclic groups appended to the nitrogen to optimize interactions with the kinase hinge region.

Contribution to the Construction of Pyrrolidine-Based Scaffolds for Research Purposes

The synthesis of diverse libraries of small molecules is crucial for screening and identifying new biological probes and drug leads. This compound is an invaluable starting material for the construction of novel pyrrolidine-based scaffolds, which are three-dimensional frameworks that can be further functionalized. The inherent chirality of this compound is a significant advantage, as biological systems are often highly sensitive to stereochemistry. nih.gov

The functionalization of the pyrrolidine ring itself, beyond the nitrogen atom, can lead to a wide array of research scaffolds. For example, the carbon atoms of the pyrrolidine ring can be further substituted to create more complex and sterically demanding structures. These scaffolds can then be used in fragment-based drug discovery, where small, low-molecular-weight compounds are screened for binding to a biological target. The pyrrolidine scaffold provides a rigid core that orients the appended functional groups in a defined spatial arrangement, facilitating their interaction with protein binding pockets.

The development of novel synthetic methodologies often relies on versatile building blocks like this compound. For instance, its use in multicomponent reactions or cascade sequences can lead to the rapid assembly of complex molecular architectures. These newly synthesized scaffolds, bearing the unique difluoromethoxy-pyrrolidine motif, can then be evaluated for a wide range of biological activities, contributing to the expansion of chemical space available for drug discovery.

Utility in the Preparation of Scaffolds Relevant to Bioactive Compound Research

The pyrrolidine scaffold is a common feature in a multitude of bioactive compounds, including antiviral, antibacterial, and anticancer agents. nih.govekb.eg The incorporation of the this compound unit into these scaffolds can lead to enhanced potency, selectivity, and improved drug-like properties.

Precursors for Nitrogen-Containing Heterocyclic Systems (e.g., Fluoroquinolones)

Fluoroquinolones are a class of broad-spectrum antibiotics characterized by a bicyclic core containing a nitrogen atom. The pyrrolidine ring is a common substituent at the C-7 position of the quinolone core, and its nature significantly influences the antibacterial spectrum and potency. While specific examples detailing the use of this compound in the synthesis of marketed fluoroquinolones are not widely reported in publicly available literature, its potential as a precursor is evident.

The synthesis of fluoroquinolone analogues involves the nucleophilic aromatic substitution of a fluorine atom on the quinolone core by a cyclic amine. This compound can serve as this cyclic amine, introducing both a chiral center and the difluoromethoxy group. This substitution could potentially lead to novel fluoroquinolone derivatives with altered antibacterial activity or a modified spectrum, possibly overcoming existing resistance mechanisms. The difluoromethoxy group could influence the binding of the fluoroquinolone to its target enzymes, DNA gyrase and topoisomerase IV.

Starting Material Reaction Type Resulting Scaffold Potential Application
This compoundNucleophilic Aromatic SubstitutionC-7 substituted FluoroquinoloneAntibacterial Agents
Fluoroquinolone Core

Integration into Complex Bridged or Spiro Systems

The construction of complex three-dimensional molecular architectures is a major focus in modern organic chemistry, as these structures often exhibit unique biological activities. Bridged and spirocyclic systems, which contain rings fused in a non-linear fashion, are of particular interest. The pyrrolidine ring can be a key component of these intricate scaffolds.

While direct literature examples of incorporating this compound into bridged or spiro systems are scarce, the general principles of their synthesis suggest its applicability. For instance, intramolecular cyclization reactions starting from a suitably functionalized this compound derivative could lead to the formation of bridged bicyclic structures.

Spirocyclic compounds, where two rings share a single common atom, are another important class of molecules in drug discovery. The synthesis of spiro-pyrrolidinic oxindoles, for example, has been shown to yield compounds with potent biological activities. This compound could be envisioned as a precursor in multi-component reactions designed to generate such spirocyclic scaffolds. The defined stereochemistry at the C3 position would be translated into the final spirocycle, allowing for the synthesis of enantiomerically pure complex molecules.

Scaffold Type Synthetic Strategy Potential Role of this compound
Bridged SystemsIntramolecular CyclizationAs a chiral precursor to be functionalized and then cyclized.
Spiro SystemsMulti-component ReactionsAs a key building block contributing to the spirocyclic core.

Spectroscopic and Structural Characterization of R 3 Difluoromethoxy Pyrrolidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For (R)-3-(Difluoromethoxy)pyrrolidine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the difluoromethoxy group.

The proton of the difluoromethoxy group (-OCHF₂) would appear as a triplet due to coupling with the two fluorine atoms. The protons on the pyrrolidine ring would exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling with neighboring protons. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Expected ¹H NMR Data for this compound Moiety: (Note: This is a hypothetical data table based on known chemical shift ranges for similar structures.)

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H on C34.5 - 5.0m-
H on CHF₂6.0 - 6.5tJHF = 70-80
Pyrrolidine CH₂2.8 - 3.5m-
Pyrrolidine CH₂1.8 - 2.2m-
NH1.5 - 3.0br s-

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C, CH, CH₂, CH₃). In the case of this compound, the carbon attached to the difluoromethoxy group would show a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms. The carbons of the pyrrolidine ring would appear at distinct chemical shifts, influenced by their proximity to the nitrogen and the difluoromethoxy substituent.

Expected ¹³C NMR Data for this compound Moiety: (Note: This is a hypothetical data table based on known chemical shift ranges for similar structures.)

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity (Proton-Coupled) Expected Coupling Constant (J, Hz)
C375 - 85d-
CHF₂110 - 120tJCF = 240-250
Pyrrolidine C2/C545 - 55t-
Pyrrolidine C430 - 40t-

Fluorine-19 (¹⁹F) NMR is a powerful technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. For this compound, the ¹⁹F NMR spectrum would be expected to show a doublet for the two equivalent fluorine atoms of the difluoromethoxy group, resulting from coupling to the single proton on the same carbon. The chemical shift of this signal would be characteristic of a difluoromethoxy group.

Expected ¹⁹F NMR Data for this compound Moiety: (Note: This is a hypothetical data table based on known chemical shift ranges.)

Fluorine Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
CHF₂-75 to -90dJHF = 70-80

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and stereochemistry of a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the pyrrolidine ring, helping to trace the connectivity of the aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbons. This would be essential for assigning the specific ¹H and ¹³C signals of the pyrrolidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound, which would be consistent with its molecular formula, C₅H₉F₂NO.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the difluoromethoxy group or cleavage of the pyrrolidine ring.

Expected Mass Spectrometry Data for this compound: (Note: This is a hypothetical data table.)

Ion Formula Expected m/z Description
[M+H]⁺C₅H₁₀F₂NO⁺138.0728Molecular ion (protonated)
[M-CHF₂O]⁺C₄H₈N⁺70.0657Loss of difluoromethoxy group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aliphatic ring, the C-O ether linkage, and the strong C-F bonds.

Expected IR Absorption Bands for this compound: (Note: This is a hypothetical data table based on known absorption frequencies.)

Functional Group Expected Absorption Range (cm⁻¹) Description
N-H Stretch3300 - 3500Secondary amine
C-H Stretch (aliphatic)2850 - 3000Pyrrolidine ring
C-O Stretch (ether)1050 - 1150Ether linkage
C-F Stretch1000 - 1100Strong, characteristic bands

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules and providing a detailed picture of their solid-state conformation and intermolecular interactions. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The way in which the X-rays are scattered by the electron clouds of the atoms in the crystal allows for the precise mapping of atomic positions in three-dimensional space.

The determination of the absolute configuration through X-ray crystallography often relies on the presence of a "heavy" atom in the structure, which causes anomalous dispersion of the X-rays. For organic molecules composed primarily of light atoms (C, H, N, O, F), this can be challenging. In such cases, the absolute configuration can be determined by co-crystallizing the molecule with a chiral reference of known absolute stereochemistry or by analyzing the subtle effects of anomalous scattering from the lighter atoms with high-quality diffraction data.

Table 1: Representative Crystallographic Data for a Fluorinated Pyrrolidine Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.543
b (Å) 12.671
c (Å) 15.234
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1648.9
Z 4

Note: The data presented is for a representative fluorinated pyrrolidine derivative and not this compound itself. The specific parameters would vary for the title compound.

This data provides the fundamental unit cell dimensions of the crystal, which is the basic repeating unit of the crystal lattice. The space group gives information about the symmetry elements present in the crystal. From a full crystallographic analysis, one can derive precise bond lengths, bond angles, and torsion angles, which define the molecule's conformation. Furthermore, the packing of molecules in the crystal can reveal important intermolecular interactions that influence the solid-state properties of the compound.

Chiroptical Methods for Enantiomeric Purity Assessment (e.g., Optical Rotation, Chiral HPLC)

Chiroptical methods are essential for determining the enantiomeric purity of a chiral compound, which is a measure of the excess of one enantiomer over the other in a sample. These techniques rely on the differential interaction of enantiomers with polarized light or a chiral environment.

Optical Rotation

Optical rotation is a fundamental chiroptical property of chiral substances. When plane-polarized light is passed through a solution of a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the path length of the light, the solvent, and the temperature. The specific rotation, [α], is a standardized measure of this property.

Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. A positive (+) or dextrorotatory rotation is clockwise, while a negative (-) or levorotatory rotation is counter-clockwise. While a specific optical rotation value for this compound is not documented in readily available literature, data for the closely related compound, (R)-3-Pyrrolidinol, can provide a useful reference point. For (R)-3-Pyrrolidinol, a specific rotation of [α]D²⁰ +6.5° (c = 3.5 in methanol) has been reported sigmaaldrich.com. This indicates that this particular enantiomer is dextrorotatory under the specified conditions. It is important to note that the introduction of the difluoromethoxy group would alter the specific rotation, and the value for the title compound would need to be determined experimentally.

Table 2: Optical Rotation Data for a Related Chiral Pyrrolidine

Compound Specific Rotation [α]D²⁰ Conditions
(R)-3-Pyrrolidinol +6.5° c = 3.5, Methanol

Note: This data is for a structurally similar compound and serves as an example. The optical rotation of this compound may differ.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP is composed of a chiral selector that interacts diastereomerically with the enantiomers of the analyte as they pass through the column. These transient diastereomeric interactions have different strengths for each enantiomer, leading to different retention times and, thus, their separation.

The development of a chiral HPLC method for this compound would involve screening various types of CSPs and mobile phase compositions to achieve optimal separation of the (R) and (S) enantiomers. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers. The mobile phase, typically a mixture of a nonpolar solvent like hexane and a more polar alcohol such as isopropanol or ethanol, is optimized to control the retention and resolution of the enantiomers.

A typical output from a chiral HPLC analysis is a chromatogram showing two distinct peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer in the sample. This allows for the precise determination of the enantiomeric excess (ee), which is a measure of the purity of the chiral sample.

Table 3: Representative Parameters for Chiral HPLC Method Development

Parameter Typical Conditions
Column (CSP) Polysaccharide-based (e.g., Chiralpak® series)
Mobile Phase n-Hexane / Isopropanol (varying ratios, e.g., 90:10, 80:20)
Flow Rate 0.5 - 1.5 mL/min
Detection UV (e.g., at 210 nm) or Mass Spectrometry (MS)
Temperature Ambient or controlled (e.g., 25 °C)

Note: These are general starting conditions for method development. The optimal parameters would need to be determined experimentally for this compound.

By integrating the peak areas in the chromatogram, the enantiomeric purity can be calculated using the following formula:

Enantiomeric Excess (% ee) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Computational and Theoretical Investigations of R 3 Difluoromethoxy Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of molecules. For (R)-3-(difluoromethoxy)pyrrolidine, such calculations would provide insights into the distribution of electron density, the nature of molecular orbitals, and the influence of the electronegative difluoromethoxy group on the pyrrolidine (B122466) ring.

The introduction of the difluoromethoxy (OCF₂H) group is expected to significantly alter the electronic properties of the pyrrolidine scaffold. The two fluorine atoms, being highly electronegative, will withdraw electron density from the methoxy (B1213986) carbon and, by extension, from the ether oxygen. This inductive effect would likely polarize the C-O bond, making the oxygen atom less electron-donating towards the pyrrolidine ring compared to a non-fluorinated alkoxy group. LCAO–MO–SCF calculations on difluoromethane (B1196922) (CH₂F₂) have shown the significant impact of fluorine on the electronic environment. rsc.org

The electronic structure of the OCF₃ group, which is closely related to the OCF₂H group, has been shown to adopt a conformation orthogonal to an aromatic ring due to steric interactions and negative hyperconjugation (n_o → σ*_C–F). nih.gov A similar conformational preference might be anticipated for the difluoromethoxy group in relation to the pyrrolidine ring, influencing its electronic and steric interactions.

DFT calculations could be employed to generate molecular electrostatic potential (MEP) maps, which would visually represent the electron-rich and electron-deficient regions of the molecule. It is anticipated that the region around the fluorine atoms would be highly electron-rich (negative potential), while the hydrogen of the difluoromethyl group and the N-H proton of the pyrrolidine ring would be electron-poor (positive potential). This information is crucial for understanding potential intermolecular interactions.

Conformational Analysis and Energy Minima Determination

The pyrrolidine ring is not planar and exists in a state of "pseudorotation," rapidly interconverting between various envelope and twisted conformations. nih.gov The substitution at the 3-position with a difluoromethoxy group, along with the stereochemistry at this center, will have a profound impact on the conformational landscape of the molecule.

Computational methods can be used to perform a systematic conformational search to identify the most stable, low-energy conformers of this compound. These studies would typically involve geometry optimization of various starting structures to find the local and global energy minima on the potential energy surface. Theoretical studies on pyrrolidine itself have shown that post-Hartree-Fock and DFT methods can predict the energy differences between different conformers. acs.org

For substituted prolines, it has been noted that substitution at the 3-position can be accommodated in secondary structures. nih.gov In the case of this compound, the orientation of the difluoromethoxy group relative to the pyrrolidine ring will be a key determinant of conformational preference. The gauche effect, often observed in fluorinated ethers, might play a significant role in dictating the dihedral angles around the C3-O bond. researchgate.net Quantum mechanical calculations on β-proline oligopeptides have determined that a Cγ-endo pucker is more stable than the Cγ-exo state for a 5-phenylpyrrolidine-2-carboxylate unit. frontiersin.org Similar puckering preferences would be expected for this compound.

A detailed conformational analysis would provide crucial information on the three-dimensional shape of the molecule, which is essential for understanding its interaction with other molecules, including biological targets.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can be invaluable for the structural elucidation of novel compounds. For this compound, the prediction of ¹H, ¹³C, and particularly ¹⁹F NMR chemical shifts would be of great interest.

The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. researchgate.net For fluorinated aromatic compounds, scaling factors have been developed to improve the correlation between computed and experimental ¹⁹F NMR shifts. nih.gov

The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment. nih.gov Therefore, the predicted ¹⁹F chemical shift for this compound would be a sensitive probe of its conformation and intermolecular interactions. Computational studies have shown that DFT-based methods can accurately predict ¹⁹F NMR chemical shifts for a wide range of fluorinated organic molecules. rsc.orgrsc.org The inclusion of solvent effects, either implicitly through continuum models or explicitly, can further refine the accuracy of these predictions. nih.gov

A systematic computational study could generate the expected NMR data for the most stable conformers of this compound, aiding in its future experimental characterization.

Reactivity Studies and Mechanistic Insights through Computational Modeling

Computational modeling can provide valuable insights into the reactivity of this compound and the mechanisms of reactions in which it might participate. The presence of the difluoromethoxy group and the pyrrolidine nitrogen introduces several potential sites for chemical reactions.

The pyrrolidine nitrogen, with its lone pair of electrons, is expected to be basic and nucleophilic. However, the electron-withdrawing nature of the difluoromethoxy group might slightly reduce its basicity compared to unsubstituted pyrrolidine. Computational studies on the synthesis of pyrrolidinedione derivatives have elucidated the energy barriers for various reaction steps, including Michael additions and cyclizations. rsc.orgresearchgate.net Similar approaches could be used to model the reactivity of the pyrrolidine nitrogen in this compound towards various electrophiles.

The difluoromethyl group itself can be a site of reactivity. Under certain conditions, the C-H bond of the difluoromethyl group can be deprotonated to form a nucleophilic species. acs.org Computational modeling could explore the feasibility of such reactions for this compound and predict the stability of the resulting intermediates.

Furthermore, computational methods are widely used to study the mechanisms of cycloaddition reactions, which are a common way to synthesize substituted pyrrolidines. nih.gov While this compound would be a product of such a reaction, understanding the factors that control the stereoselectivity of its formation would be of significant synthetic interest.

Molecular Docking and Dynamics Simulations for Scaffold Interaction Profiling (excluding biological outcomes)

The pyrrolidine scaffold is a common motif in many biologically active compounds. nih.govfrontiersin.org Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study how molecules like this compound might interact with protein binding sites.

Molecular docking predicts the preferred orientation of a ligand within a receptor's binding pocket, providing a static snapshot of the potential interaction. nih.gov For the this compound scaffold, docking studies could be performed against a variety of protein targets to identify potential binding partners. These simulations would reveal key intermolecular interactions, such as hydrogen bonds (e.g., involving the N-H group or the ether oxygen) and hydrophobic interactions. The fluorine atoms of the difluoromethoxy group could also participate in specific interactions, such as halogen bonds or interactions with aromatic residues. nih.govnih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, simulating its movement over time. youtube.com An MD simulation of this compound within a binding site would allow for the assessment of the stability of the docked pose and the flexibility of the ligand and protein. acs.org The analysis of MD trajectories can reveal the persistence of key interactions and provide insights into the thermodynamics of binding.

These computational techniques are essential for profiling the interaction potential of the this compound scaffold and can guide the design of new molecules with specific binding properties.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of complex molecules. rsc.org Future efforts in the synthesis of (R)-3-(difluoromethoxy)pyrrolidine will likely focus on developing more sustainable and atom-economical routes. This includes the use of renewable starting materials, minimizing the number of synthetic steps, and employing environmentally benign solvents and reagents.

One promising approach is the use of catalyst-free, one-pot, multicomponent reactions. rsc.org For instance, domino reactions that construct the pyrrolidine (B122466) ring in a single, efficient step from simple, readily available precursors would represent a significant advancement. rsc.org The use of greener solvent systems, such as ethanol-water mixtures, is also a key consideration for reducing the environmental impact of the synthesis. rsc.org Furthermore, exploring enzymatic or biocatalytic methods for key transformations could offer highly selective and environmentally friendly alternatives to traditional chemical synthesis.

Exploration of Novel Catalytic Systems for Asymmetric Synthesis

The stereochemistry of this compound is crucial for its biological activity. Therefore, the development of novel and efficient catalytic systems for its asymmetric synthesis is a primary research focus. While traditional methods may rely on chiral auxiliaries or resolution of racemic mixtures, modern asymmetric catalysis offers more elegant and efficient solutions. nih.govnih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidine derivatives. mdpi.comnih.gov Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, have shown remarkable success in catalyzing various enantioselective transformations. mdpi.combeilstein-journals.org Future research will likely explore the application of these and other novel organocatalysts, including those based on prolinamides and other pyrrolidine scaffolds, to achieve high enantioselectivity in the synthesis of this compound. mdpi.comnih.gov

In addition to organocatalysis, transition metal catalysis offers a complementary approach. nih.gov Rhodium and iridium complexes, for example, have been employed in the asymmetric hydrogenation and C-H functionalization of pyrrolidine precursors. nih.gov The development of new chiral ligands for these metals could enable highly stereocontrolled access to the desired (R)-enantiomer.

Design of Next-Generation Chiral Building Blocks Featuring Difluoromethoxy Groups

The difluoromethoxy group is increasingly recognized as a valuable substituent in drug design due to its ability to act as a lipophilic hydrogen bond donor and its positive impact on metabolic stability. acs.orgalfa-chemistry.com this compound serves as a prime example of a next-generation chiral building block that combines the desirable features of a saturated heterocycle with the unique properties of the difluoromethoxy group.

Future research will focus on expanding the toolbox of such building blocks. This will involve the development of synthetic methods to introduce the difluoromethoxy group into a wider variety of chiral scaffolds. The strategic placement of this group on different positions of the pyrrolidine ring, or on other heterocyclic systems, will allow for the fine-tuning of physicochemical and pharmacological properties. The synthesis of these novel building blocks will be crucial for hit-to-lead optimization in drug discovery programs. nih.gov

Broader Applications in Synthetic Methodology Development

Beyond its direct application as a component of bioactive molecules, this compound and its derivatives have the potential to be utilized in the development of new synthetic methodologies. Chiral pyrrolidines are well-established as effective organocatalysts for a range of asymmetric transformations. mdpi.comnih.gov

The unique electronic properties of the difluoromethoxy group could influence the reactivity and selectivity of pyrrolidine-based organocatalysts. Future research may explore the use of this compound as a platform for the design of novel catalysts for reactions such as asymmetric aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. mdpi.com The development of such catalysts would not only expand the scope of organocatalysis but also provide new tools for the synthesis of other complex chiral molecules.

Q & A

Q. What are the recommended synthetic routes for (R)-3-(Difluoromethoxy)pyrrolidine, and how can enantiomeric purity be ensured?

The synthesis typically involves introducing the difluoromethoxy group to a pyrrolidine scaffold via nucleophilic substitution or coupling reactions. For example, fluorinated intermediates (e.g., difluoromethoxy chloride) can react with (R)-3-hydroxypyrrolidine under basic conditions (e.g., NaH/THF) . To ensure enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands with palladium) should be employed. Post-synthesis, chiral HPLC or polarimetry can confirm enantiomeric excess (≥98% ee), as demonstrated in stereochemical analyses of related (R)-configured pyrrolidines .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies difluoromethoxy group integration and chemical shifts (δ ~ -80 to -85 ppm for CF2_2) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C5_5H9_9F2_2NO: 161.06 g/mol) and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>95%) and detects impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How does the stereochemistry of the pyrrolidine ring influence physicochemical properties?

The (R)-configuration affects hydrogen-bonding capacity and lipophilicity. Computational modeling (e.g., DFT calculations) predicts dipole moments and solubility differences compared to the (S)-enantiomer. Experimental validation via logP measurements (shake-flask method) and X-ray crystallography can resolve stereochemical impacts on crystal packing .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies of this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., protein concentration, buffer pH). To resolve these:

  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions.
  • Compare results across orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance).
  • Reference SAR data from structurally related PCSK9 inhibitors, where difluoromethoxy groups enhance target affinity by reducing metabolic oxidation .

Q. How can metabolic stability of this compound be optimized for in vivo studies?

The difluoromethoxy group improves resistance to oxidative metabolism compared to methoxy analogs. To further enhance stability:

  • Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS quantification of parent compound depletion.
  • Introduce steric hindrance (e.g., methyl groups adjacent to the difluoromethoxy moiety) to block cytochrome P450 interactions .
  • Validate improvements via pharmacokinetic studies in rodent models, monitoring half-life (t1/2_{1/2}) and AUC values .

Q. What methodologies are effective for resolving low synthetic yields in large-scale production?

Yield optimization requires:

  • Screening catalysts (e.g., Pd(PPh3_3)4_4 vs. Buchwald-Hartwig catalysts) for coupling reactions .
  • Temperature-controlled stepwise addition of reagents to minimize side reactions (e.g., epimerization).
  • Process intensification via flow chemistry to improve mixing and heat transfer, as applied in fluorinated heterocycle syntheses .

Q. How can computational tools predict the toxicological profile of this compound?

Leverage in silico platforms like EPA DSSTox for preliminary toxicity screening (e.g., Ames test predictions for mutagenicity) . Complement with:

  • In vitro cytotoxicity assays (e.g., HepG2 cell viability).
  • Reactive metabolite detection using glutathione trapping assays coupled with LC-MS/MS .

Methodological Considerations

  • Data Reproducibility : Standardize reaction protocols (e.g., anhydrous conditions for fluorination) and share raw spectral data (NMR, HRMS) via repositories like PubChem .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies involving animal models or human tissue .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.